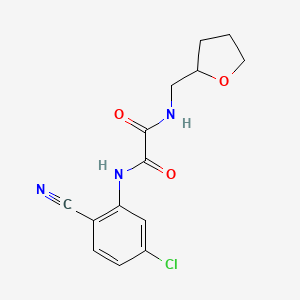![molecular formula C23H17FN2O2 B2625987 1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one CAS No. 327979-63-5](/img/structure/B2625987.png)
1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as 1-(4-Fluorobenzoyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, has a molecular formula of C23H17FN2O2 . It is a complex organic molecule that falls under the category of imidazoisoindoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 372.392 Da, and the monoisotopic mass is 372.127411 Da .Scientific Research Applications
Anti-Inflammatory Activity
- Compounds similar to 1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one, specifically 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, have shown anti-inflammatory activity. These compounds were evaluated using an adjuvant arthritic rat assay and an oxazolone-induced contact sensitivity model, demonstrating significant potencies (Lantos et al., 1984).
Antitumor Activity
- A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, related to the compound , exhibited notable antitumor activity. Some compounds showed very good cytotoxicity against several tumor cell lines. One particular derivative was more effective than a clinical cytostatic agent in increasing survivors and decreasing tumor volume in a mouse model (Houlihan et al., 1995).
Synthesis and Structure Analysis
- Research has been conducted on the synthesis and X-ray crystal structure determination of similar compounds. This includes the synthesis of isoindolo[2,1-c]pyrazolo[1,5-a]quinazoline and pyrazolo[5′,1′:2,3]pyrimido[6,1-a]isoindol derivatives via a one-pot three-component reaction (Alizadeh-Kouzehrash & Rahmati, 2020).
Fluorescence Studies
- The compound benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, which shares structural similarities with this compound, has shown solvent-dependent fluorescence emission. The study explored the fluorescence quenching and enhancement due to hydrogen bonding interactions (Tamuly et al., 2006).
Mechanism of Action
Target of Action
The primary target of the compound “1-(4-Fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one” is the fusion glycoprotein of the Respiratory Syncytial Virus (RSV) . RSV is a major cause of respiratory tract infections in infants, young children, and adults .
Mode of Action
“this compound” interacts with the fusion glycoprotein of RSV, inhibiting the virus’s ability to fuse with the host cell . This prevents the virus from entering the host cell and replicating, thereby stopping the infection.
Biochemical Pathways
It is known that the compound disrupts the fusion process of the virus, which is a crucial step in the viral life cycle . This disruption prevents the virus from entering host cells and replicating, thereby inhibiting the spread of the infection.
Pharmacokinetics
The pharmacokinetic properties of “this compound” are favorable. The compound has good aqueous solubility, protein binding, and logD properties . Furthermore, it has excellent oral bioavailability in rats, with a reported value of 89% for a related compound .
Result of Action
The result of the action of “this compound” is the inhibition of RSV infection. By targeting the fusion glycoprotein of the virus, the compound prevents the virus from entering host cells . This stops the replication of the virus and the spread of the infection.
properties
IUPAC Name |
1-(4-fluorobenzoyl)-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-18-12-10-16(11-13-18)21(27)25-14-15-26-22(28)19-8-4-5-9-20(19)23(25,26)17-6-2-1-3-7-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNNNCNYEOXXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2625905.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
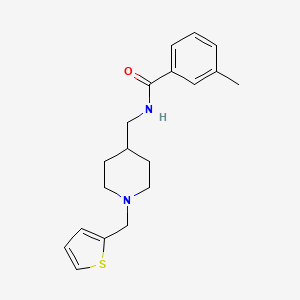
![1,2,3,4-Tetrahydrocyclopenta[b]indole-5-carbonitrile](/img/structure/B2625911.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625912.png)

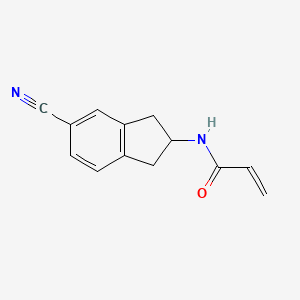
![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)
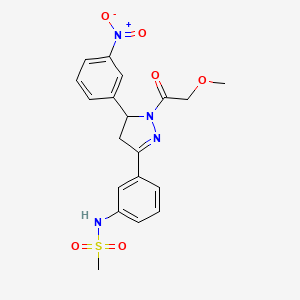
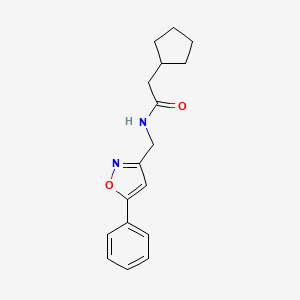
![4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2625924.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)
